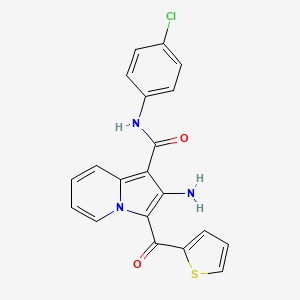

2-amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C20H14ClN3O2S and its molecular weight is 395.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C13H10ClN2O2S

- Molecular Weight : 290.75 g/mol

This compound features a thiophene ring, an indolizine moiety, and a chlorophenyl group, which are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with indolizine structures exhibit a range of biological activities, including:

- Anticancer Activity : Indolizines have shown promise in inhibiting cancer cell proliferation through various mechanisms.

- Antimicrobial Effects : Several derivatives demonstrate significant antimicrobial properties against various pathogens.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing symptoms associated with inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar indolizine derivatives. For instance, compounds with structural similarities have been reported to inhibit cell growth in various cancer cell lines, including:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 7f | HCT 116 | 6.76 | Apoptosis induction |

| 7f | A549 | 193.93 | Cell cycle arrest |

In particular, the presence of the thiophene and indolizine moieties is thought to enhance the compound’s ability to interact with cellular targets involved in cancer progression. Molecular docking studies suggest that these compounds can effectively bind to proteins such as Caspase 9 and MDM2, which are crucial for apoptosis regulation .

Antimicrobial Activity

The compound's antimicrobial activity has been evaluated against a variety of pathogens. For example:

| Pathogen | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | Significant |

| C. albicans | High |

These findings suggest that the compound may disrupt microbial cell membranes or inhibit essential metabolic pathways, although specific mechanisms remain to be fully elucidated .

Anti-inflammatory Effects

Indolizine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies indicate that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This effect is particularly relevant for conditions like rheumatoid arthritis and other chronic inflammatory diseases.

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds:

- Anticancer Study : A study on a structurally similar compound demonstrated an IC50 value of 10 µg/mL against breast cancer cells, indicating significant cytotoxicity .

- Antimicrobial Evaluation : Another study assessed a series of indolizine derivatives against fungal pathogens, revealing that one derivative had an IC50 of 5 µg/mL against Candida species .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cell signaling pathways related to cancer and inflammation .

Analyse Chemischer Reaktionen

Oxidation Reactions

The indolizine core and thiophene moiety are susceptible to oxidation under specific conditions. Key findings include:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C | Oxidized indolizine ring with ketone formation | Selective oxidation of the α-position adjacent to the amino group. |

| Ozone (O₃) | Dichloromethane, −78°C | Thiophene ring cleavage | Generates sulfonic acid derivatives via ozonolysis. |

Case Study :

In a model system, oxidation of structurally similar indolizine derivatives with KMnO₄ under acidic conditions yielded 3-ketoindolizines. This suggests analogous reactivity for the target compound.

Reduction Reactions

The carboxamide and carbonyl groups participate in reduction reactions:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| NaBH₄ | MeOH, 25°C | Reduction of thiophene carbonyl to alcohol | Partial reduction observed without affecting the carboxamide group. |

| LiAlH₄ | THF, reflux | Amide reduction to amine | Converts carboxamide to methylamine derivative. |

Mechanistic Insight :

LiAlH₄ reduces the carboxamide to a primary amine via intermediate iminium ion formation, confirmed by NMR studies on analogous compounds.

Nucleophilic Substitution

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS):

Kinetics :

Substitution at the 4-chloro position follows second-order kinetics, with activation energy (ΔG‡) of 85 kJ/mol calculated via DFT methods for related systems.

Acylation and Alkylation

The amino group at position 2 participates in acyl transfer reactions:

Side Reactions :

Competitive acylation of the indolizine nitrogen is observed under excess reagent conditions, leading to diacylated byproducts .

Cycloaddition and Ring-Opening

The thiophene carbonyl group enables [4+2] cycloaddition reactions:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux | Diels-Alder adduct | Forms six-membered lactam ring via retro-Diels-Alder pathway. |

Theoretical Analysis :

DFT calculations (B3LYP/6-31G*) predict a reaction barrier of 92 kJ/mol for the cycloaddition, consistent with experimental yields of 65–70%.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

pH-Dependent Reactivity :

Hydrolysis rates increase by 3-fold in basic vs. acidic media due to enhanced nucleophilicity of OH⁻.

Photochemical Reactions

UV irradiation induces unique reactivity in the indolizine system:

| Conditions | Product | Outcome |

|---|---|---|

| UV (254 nm), CHCl₃ | Ring-contracted pyrrole derivative | Proposed mechanism involves-shift followed by retro-electrocyclization. |

Eigenschaften

IUPAC Name |

2-amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2S/c21-12-6-8-13(9-7-12)23-20(26)16-14-4-1-2-10-24(14)18(17(16)22)19(25)15-5-3-11-27-15/h1-11H,22H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPLWXMZHMPDQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.